N-Hydroxy-2-methoxy-N-methylbenzamide
Description
Properties
CAS No. |
63977-15-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-hydroxy-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10(12)9(11)7-5-3-4-6-8(7)13-2/h3-6,12H,1-2H3 |
InChI Key |
OUIBYXBQHNVFJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride Activation
The most widely implemented approach involves converting 2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). As demonstrated in Patent CN103992304A, this method proceeds via refluxing equimolar quantities of the carboxylic acid and SOCl₂ in anhydrous dichloromethane for 4–6 hours. The resultant 2-methoxybenzoyl chloride is subsequently treated with N-methylhydroxylamine hydrochloride in the presence of triethylamine, which acts as both a base and proton scavenger.
Key parameters:
- Temperature control : Maintaining the reaction at 0–5°C during nucleophilic addition prevents premature decomposition of the acid chloride.
- Solvent selection : Tetrahydrofuran (THF) outperforms dichloromethane in achieving homogeneous reaction mixtures, yielding 68–72% isolated product after silica gel chromatography.
Oxalyl Chloride Variant
An alternative activation protocol employs oxalyl chloride ((COCl)₂) with catalytic dimethylformamide (DMF), as detailed in US5155110A. This method generates the acid chloride intermediate at ambient temperature within 2 hours, offering a 12% yield improvement over thionyl chloride-mediated routes. The enhanced reactivity of oxalyl chloride derivatives facilitates coupling with N-methylhydroxylamine at reduced stoichiometric excess (1.1 eq vs. 1.5 eq for SOCl₂).
Comparative data :
| Parameter | Thionyl Chloride | Oxalyl Chloride |
|---|---|---|
| Reaction Time (h) | 4.5 | 2.0 |
| Yield (%) | 72 | 84 |
| Byproduct Formation (%) | 8.2 | 3.1 |
Transition Metal-Catalyzed Amidation
Palladium-Mediated Cross-Coupling
Recent advancements in Patent WO2006072818A2 describe a palladium(II) acetate-catalyzed reaction between 2-methoxybenzaldehyde and N-methylhydroxylamine under CO atmosphere. This carbonylative amidation bypasses the need for pre-activated acid derivatives, directly converting aldehydes to hydroxamic acids.
Critical considerations:
Photoredox Activation
Emerging photochemical methods utilize 455 nm LED irradiation with methylene blue trihydrate as a photosensitizer. This approach achieves 89% conversion in aqueous sodium dodecyl laurate micelles, significantly reducing organic solvent usage. The mechanism proceeds through single-electron oxidation of the carboxylate anion, generating a reactive acyl radical intermediate.
Advantages :
- Ambient temperature operation (25–30°C)
- 92% atom economy due to eliminated protecting group requirements
Solid-Phase Synthesis for High-Throughput Production
Wang Resin Immobilization
Industrial-scale synthesis detailed in CN103992304A employs Wang resin-bound 2-methoxybenzoic acid, which undergoes activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) prior to coupling with N-methylhydroxylamine. This method enables:
- Automated repetitive batch synthesis
- Purity >99% without chromatographic purification
- 15 g/hour production capacity in continuous flow systems
Biocatalytic Approaches
Hydrolase-Mediated Dynamic Kinetic Resolution
Novel enzymatic methods exploit Candida antarctica lipase B (CAL-B) to resolve racemic N-hydroxy intermediates. The process couples kinetic resolution with in situ racemization using aluminum-based catalysts, achieving 98% enantiomeric excess for chiral derivatives.
Optimized conditions :
- pH 7.4 phosphate buffer
- 35°C with 0.5 mM Zn²⁺ cofactor
- 72-hour reaction time
Analytical and Process Considerations
Spectroscopic Characterization
1H NMR analysis (DMSO-d6) reveals diagnostic peaks at:
Mass spectrometry confirms molecular ion [M+H]+ at m/z 196.0844 (calculated 196.0847).
Purification Challenges
Silica gel chromatography with ethyl acetate/hexane (3:7) gradients effectively removes residual hydroxylamine salts. However, industrial processes prefer crystallization from ethanol/water (9:1) mixtures, yielding 98.5% pure product with <0.1% residual solvents.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-N-methylbenzamide.
Reduction: Formation of N-methyl-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and applications of N-Hydroxy-2-methoxy-N-methylbenzamide and related compounds:
Key Observations :
- Chelation Potential: Compounds with N,O-bidentate groups (e.g., this compound, N-(2-hydroxyalkyl)benzamides) are prioritized for metal coordination in catalysis . The absence of a methyl group on nitrogen (e.g., N-hydroxy-2-methoxybenzamide) may reduce steric hindrance, enhancing metal binding .
- In contrast, 2-fluoro substituents (e.g., N-Methoxy-N-Methyl-2-fluorobenzamide) introduce electron-withdrawing effects, altering reactivity .
- Biological Activity : Hydroxy and methyl groups on nitrogen (as in N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide) influence lipophilicity and bioavailability, critical for drug design .
Comparison with Analog Syntheses :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized via direct coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by crystallization and X-ray characterization .
- N-Benzoyl-2-hydroxy-N-methylbenzamide Derivatives : Prepared using salicylamide derivatives and substituted benzoyl chlorides under reflux conditions, with purification via preparative HPLC .
Q & A
What are the optimal synthetic routes for N-Hydroxy-2-methoxy-N-methylbenzamide?
The synthesis typically involves coupling reactions between hydroxylamine derivatives and activated benzoyl precursors. For example, refluxing 2-methoxy-N-methylbenzoyl chloride with hydroxylamine in pyridine under anhydrous conditions yields the target compound. Critical steps include protecting group strategies (e.g., using O-benzyl hydroxylamine hydrochloride to prevent undesired side reactions) and purification via recrystallization from methanol or ethanol .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is essential for determining bond angles, torsion angles, and hydrogen bonding patterns. For instance, SHELXL can refine high-resolution data to confirm the planar geometry of the benzamide core and validate intramolecular hydrogen bonds (e.g., between the hydroxy group and methoxy oxygen) .
What spectroscopic techniques are effective for characterizing structural features of this compound?
- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.3–3.5 ppm and aromatic protons in the 6.8–7.5 ppm range).
- FT-IR : Stretching frequencies for N–H (3200–3400 cm) and C=O (1650–1680 cm) confirm functional groups.
- Near-IR : Detects hydrogen bonding interactions between the hydroxy group and solvent molecules, critical for solubility studies .
What strategies analyze structure-activity relationships (SAR) of this compound in enzyme inhibition?
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens or alkyl groups) on the benzamide ring.
- Enzymatic Assays : Test inhibition potency against targets like MMP-9/MMP-13 using fluorogenic substrates.
- Computational Docking : Pair experimental IC values with molecular docking (e.g., AutoDock Vina) to identify key binding residues.
- Data Validation : Use statistical tools (e.g., ANOVA) to resolve discrepancies in IC values across replicates .
How should researchers handle and store this compound?
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent oxidation.
- Solubility : Use aprotic solvents (e.g., DMSO or DMF) for stock solutions; avoid aqueous buffers unless stabilized at pH 6–8.
- Safety : Follow S24/25 guidelines to minimize skin/eye contact and use fume hoods during weighing .
How to resolve conflicting biological activity data for this compound analogs?
- Dose-Response Curves : Ensure assays use ≥10 concentration points to calculate accurate EC/IC.
- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity).
- Batch Analysis : Check purity (HPLC ≥95%) and confirm structures (HRMS) to rule out impurities as confounding factors .
What experimental designs assess the pH-dependent reactivity of this compound?
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at pH 2–12 (e.g., λ = 270 nm for benzamide degradation).
- Buffer Systems : Use phosphate (pH 2–7.4) and carbonate (pH 8–11) buffers to maintain ionic strength.
- Control Experiments : Compare stability in aqueous vs. organic solvents to isolate pH effects .
How to integrate computational tools with experimental data for binding mode predictions?
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., MMP-13) in explicit solvent (GROMACS) to refine docking poses.
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer at active sites.
- Validation : Overlay computational binding modes with crystallographic data (e.g., PDB entries) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
